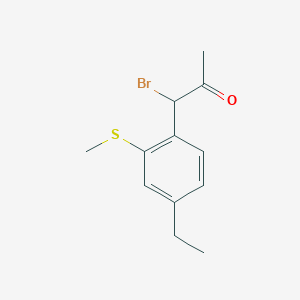
1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes a bromine atom, an ethyl group, and a methylthio group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-ethyl-2-(methylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the selective bromination of the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or an alkoxide.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in a polar solvent such as ethanol.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Products like 1-(4-ethyl-2-(methylthio)phenyl)propan-2-amine.
Oxidation: Products like 1-Bromo-1-(4-ethyl-2-(methylsulfinyl)phenyl)propan-2-one.
Reduction: Products like 1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-ol.
Applications De Recherche Scientifique
1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the methylthio group can play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-(methylthio)phenyl)ethanone: Similar structure but lacks the ethyl group.
1-(4-Ethyl-2-(methylthio)phenyl)propan-2-one: Similar structure but lacks the bromine atom.
2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one: Contains a morpholine ring instead of the bromine atom.
Uniqueness
1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one is unique due to the combination of the bromine atom, ethyl group, and methylthio group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H15BrOS |
|---|---|
Poids moléculaire |
287.22 g/mol |
Nom IUPAC |
1-bromo-1-(4-ethyl-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15BrOS/c1-4-9-5-6-10(11(7-9)15-3)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |
Clé InChI |
SZEZTMKKIZFWQQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)C(C(=O)C)Br)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B14037598.png)
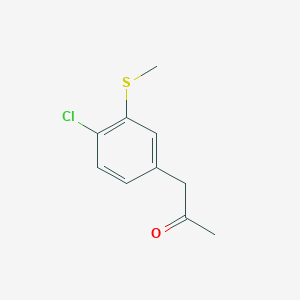
![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxamide](/img/structure/B14037624.png)
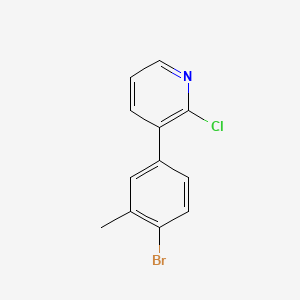
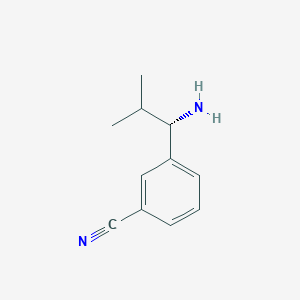

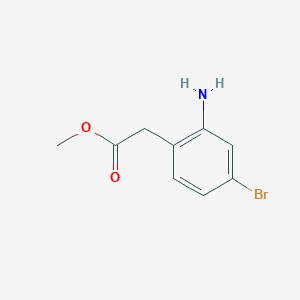
![Methyl 1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14037651.png)


![[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol](/img/structure/B14037674.png)
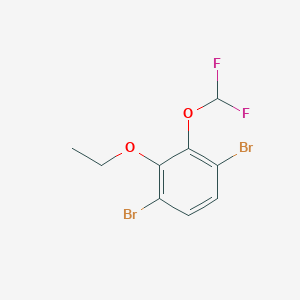

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hydroxy-3-methyloxolan-2-yl]purin-6-yl]benzamide](/img/structure/B14037697.png)
